Ethyl 6-cyano-2-methylnicotinate
Description
Ethyl 6-cyano-2-methylnicotinate is a substituted pyridine derivative characterized by a cyano group at position 6, a methyl group at position 2, and an ethyl ester at position 3 of the pyridine ring. The electron-withdrawing cyano group enhances the compound’s reactivity in substitution and cyclization reactions, while the methyl and ethyl groups contribute to its steric and solubility properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 6-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3H2,1-2H3 |
InChI Key |
LRHOQESOANTRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyano-2-methylnicotinate typically involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and alkylating agents. The reaction is carried out in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . Another method involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions, followed by further reactions to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The cyano group undergoes oxidation to form carboxylic acids under specific conditions. For example:
-
Oxidation to 6-carboxy-2-methylnicotinic acid :
Treatment with strong oxidizing agents (e.g., KMnO₄ or H₂O₂ in acidic media) converts the cyano group (–CN) to a carboxylic acid (–COOH). This reaction is critical for generating bioactive metabolites or further functionalized intermediates .
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| Cyano → Carboxylic Acid | KMnO₄, H₂SO₄, 80°C, 6 h | 65–75% | 6-Carboxy-2-methylnicotinic acid |
Substitution Reactions
The pyridine ring and substituents participate in nucleophilic aromatic substitution (NAS) and other displacement reactions:
-
Chlorination at the 5-position :
Reaction with POCl₃ or SOCl₂ introduces a chlorine atom at the 5-position, forming ethyl 5-chloro-6-cyano-2-methylnicotinate. This intermediate is pivotal in synthesizing P2Y₁₂ antagonists like AZD1283 .
| Reaction | Conditions | Catalyst | Yield |
|---|---|---|---|
| Chlorination | POCl₃, 90°C, 12 h | None | 85% |
-
Hydrolysis of the Ester Group :
The ethyl ester undergoes hydrolysis in basic (NaOH) or acidic (HCl) media to yield 6-cyano-2-methylnicotinic acid, a precursor for further derivatization.
Cyclization and Ring Formation
The cyano group facilitates cyclization reactions to form fused heterocycles:
-
Formation of Dihydropyridines :
Under reductive conditions (e.g., H₂/Pd-C), the cyano group participates in cyclization with adjacent carbonyl groups to yield dihydropyridine derivatives, which are key intermediates in antihypertensive drugs .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Reductive Cyclization | H₂ (1 atm), Pd-C, EtOH, 25°C, 4 h | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 73% |
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed cross-coupling:
-
Suzuki–Miyaura Coupling :
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives, expanding applications in drug discovery.
| Reaction | Conditions | Catalyst | Yield |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h | Pd(PPh₃)₄ | 60–70% |
Functional Group Interconversion
The ester and cyano groups undergo sequential transformations:
-
Ester → Amide Conversion :
Reaction with amines (e.g., benzylamine) in the presence of DCC/DMAP yields amide derivatives, useful in peptide mimetics .
| Reaction | Conditions | Catalyst | Yield |
|---|---|---|---|
| Amidation | Benzylamine, DCC, DMAP, CH₂Cl₂, 25°C, 24 h | DCC/DMAP | 80% |
Mechanistic Insights
Scientific Research Applications
Ethyl 6-cyano-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of nicotinic acid derivatives with therapeutic potential.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of ethyl 6-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Analogues
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano (CN) and chloro (Cl) groups in Ethyl 6-chloro-5-cyano-2-methylnicotinate increase electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions. In contrast, methoxy (OMe) and amino (NH₂) groups in Ethyl 2-chloro-6-methoxynicotinate and Ethyl 2-amino-5-cyano-6-ethoxynicotinate donate electron density, reducing ring reactivity but improving solubility.
- Positional Isomerism: The placement of substituents significantly impacts properties. For example, Ethyl 6-chloro-5-cyano-2-methylnicotinate has a chloro group at position 6 and cyano at 5, creating a conjugated electron-deficient system. This contrasts with the target compound’s cyano group at position 6, which may direct reactivity toward position 4.
Biological Activity
Ethyl 6-cyano-2-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 218.21 g/mol. The structure features a cyano group at the 6-position of the nicotinate ring, which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like ethyl nicotinate. Recent advancements have improved yields significantly, with processes achieving up to 73% efficiency without extensive purification steps .
Pharmacological Applications
- Antiplatelet Activity : this compound is being explored as a scaffold for developing P2Y12 antagonists, which are crucial in preventing arterial thrombosis. These compounds inhibit platelet aggregation, making them valuable in treating cardiovascular diseases .
- Anticancer Potential : Compounds similar to this compound have shown varying degrees of cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). For instance, studies indicate that modifications to the nicotinate structure can enhance anticancer activity .
- Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its unique functional groups allow selective binding, which is crucial for its therapeutic effects .
Study on P2Y12 Antagonists
A notable study focused on optimizing the pharmacokinetic properties of P2Y12 antagonists derived from this compound. The research demonstrated that structural modifications could lead to compounds with enhanced metabolic stability and efficacy in inhibiting platelet aggregation .
| Compound | Yield | Biological Activity |
|---|---|---|
| Compound 58l | 81% | Potent inhibition of platelet aggregation |
| AZD1283 | N/A | Known P2Y12 antagonist with clinical relevance |
Anticancer Activity Assessment
In another research effort, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications significantly increased anticancer activity compared to standard treatments like doxorubicin .
| Compound | Cell Line | Cytotoxicity Level |
|---|---|---|
| Compound A | HepG2 | High |
| Compound B | MCF-7 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
